

A Spectroscopic Showdown: Butyl Chloroformate and Its Isomeric Derivatives

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Compound of Interest

Compound Name: *Butyl chloroformate*

Cat. No.: *B051088*

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In the realm of organic synthesis and drug development, a thorough understanding of the structural nuances of reagents is paramount. **Butyl chloroformate** and its derivatives, including isobutyl, sec-butyl, and tert-**butyl chloroformate**, are versatile building blocks, primarily utilized for the introduction of protecting groups and in the formation of carbamates. While their chemical reactivity is of primary interest, a detailed comparison of their spectroscopic signatures provides invaluable insights for characterization, quality control, and reaction monitoring. This guide offers an objective, data-driven comparison of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for these important chemical entities.

Spectroscopic Data at a Glance

The following tables summarize the key spectroscopic data for **butyl chloroformate** and its isomers. These values, gleaned from various spectral databases, highlight the distinct fingerprints of each molecule.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectra of chloroformates is the strong carbonyl (C=O) stretching vibration. The position of this band is sensitive to the electronic environment of the carbonyl group.

Compound	C=O Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	C-Cl Stretch (cm ⁻¹)
Butyl Chloroformate	~1775	~1150	~700-800
Isobutyl Chloroformate	~1776	~1160	~700-800
sec-Butyl Chloroformate	Not available	Not available	Not available
tert-Butyl Chloroformate	~1717	Not available	Not available

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectra provide detailed information about the hydrogen environments within a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Compound	δ (ppm) and Multiplicity	Assignment
Butyl Chloroformate	4.33 (t)	-O-CH ₂ -
1.71 (m)	-CH ₂ -CH ₂ -CH ₃	
1.44 (m)	-CH ₂ -CH ₂ -CH ₃	
0.96 (t)	-CH ₃	
Isobutyl Chloroformate	4.12 (d)	-O-CH ₂ -
2.06 (m)	-CH(CH ₃) ₂	
0.99 (d)	-CH(CH ₃) ₂	
sec-Butyl Chloroformate	Not available	Not available
tert-Butyl Chloroformate	1.4-1.5 (s)	-C(CH ₃) ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information on the different carbon environments in a molecule.

Compound	δ (ppm)	Assignment
Butyl Chloroformate	~150	C=O
	~70	-O-CH ₂ -
	~30	-CH ₂ -CH ₂ -CH ₃
	~18	-CH ₂ -CH ₂ -CH ₃
	~13	-CH ₃
Isobutyl Chloroformate	149.5	C=O
	77.9	-O-CH ₂ -
	27.7	-CH(CH ₃) ₂
	18.4	-CH(CH ₃) ₂
sec-Butyl Chloroformate	Not available	Not available
tert-Butyl Chloroformate	~167.5	C=O
	~85	-O-C(CH ₃) ₃
	~27	-C(CH ₃) ₃

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, aiding in the determination of molecular weight and structure.

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Butyl Chloroformate	Not typically observed	101, 73, 57, 56, 41[1][2][3]
Isobutyl Chloroformate	136	94, 63, 57, 56, 43, 41[4]
sec-Butyl Chloroformate	Not available	Not available
tert-Butyl Chloroformate	Not available	Not available

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples like **butyl chloroformate** and its derivatives, a "neat" spectrum is typically acquired. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Data Acquisition: The salt plates are placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded from 4000 cm^{-1} to 400 cm^{-1} . A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands, such as the C=O stretch, C-O stretch, and C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of the chloroformate (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
- Data Acquisition: The NMR tube is placed in the spectrometer. For ^1H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
- Data Analysis: The chemical shifts, integration (for ^1H NMR), and multiplicity (splitting patterns) of the signals are analyzed to assign them to the different protons and carbons in the molecule.

Mass Spectrometry (MS)

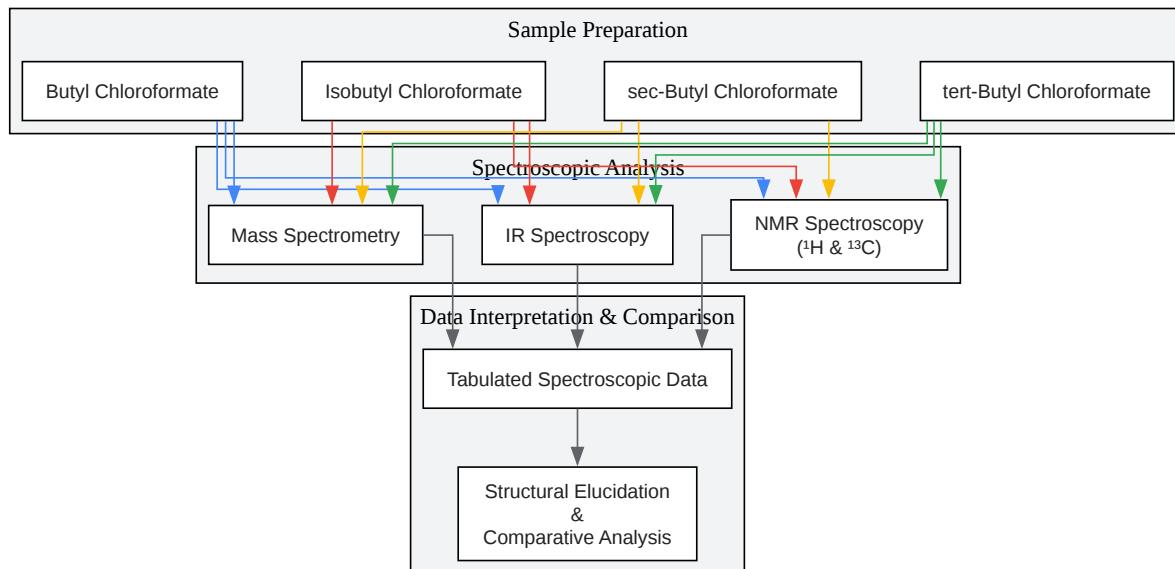
- Sample Introduction: For volatile liquids like chloroformates, gas chromatography-mass spectrometry (GC-MS) is a common technique. The sample is injected into a gas

chromatograph, which separates the components of the sample before they enter the mass spectrometer. Direct infusion into the mass spectrometer is also possible.

- **Ionization:** Electron ionization (EI) is a common method for the analysis of small organic molecules. In EI, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Data Analysis:** The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak (if present) and the fragmentation pattern are used to determine the molecular weight and deduce the structure of the compound.

Visualizing the Workflow

The following diagram illustrates the general workflow for a comparative spectroscopic analysis of chemical compounds.



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Caption: Workflow for comparative spectroscopic analysis.

Conclusion

The spectroscopic data presented provides a clear basis for distinguishing between **butyl chloroformate** and its isomers. The unique patterns in their IR, NMR, and mass spectra arise from the subtle differences in their molecular structures. For researchers and professionals in drug development, this comparative guide serves as a practical reference for the identification and characterization of these important reagents, ensuring the integrity and success of their synthetic endeavors.

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